molecular formula C21H26N6O3 B12208941 ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate

ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate

Cat. No.: B12208941
M. Wt: 410.5 g/mol
InChI Key: CNZVFKLBPLRJAS-UHFFFAOYSA-N
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Description

Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is a complex organic compound that features a pyrimidine and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines under microwave irradiation . This method is advantageous due to its efficiency and the moderate yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is unique due to its specific combination of pyrimidine and indole structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]carbamate

InChI

InChI=1S/C21H26N6O3/c1-5-30-21(28)27-19(26-20-24-13(2)10-14(3)25-20)22-9-8-15-12-23-18-7-6-16(29-4)11-17(15)18/h6-7,10-12,23H,5,8-9H2,1-4H3,(H2,22,24,25,26,27,28)

InChI Key

CNZVFKLBPLRJAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)OC)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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